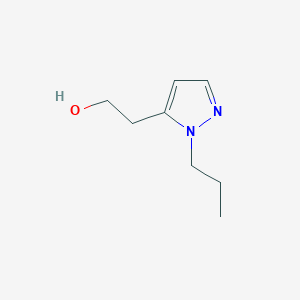

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(2-propylpyrazol-3-yl)ethanol |

InChI |

InChI=1S/C8H14N2O/c1-2-6-10-8(4-7-11)3-5-9-10/h3,5,11H,2,4,6-7H2,1H3 |

InChI Key |

ARQSYWCFMGCSOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC=N1)CCO |

Origin of Product |

United States |

Foundational & Exploratory

"2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" chemical properties

Executive Summary & Structural Identity[1][2]

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a specialized heterocyclic building block characterized by a 1,5-disubstitution pattern on the pyrazole ring. Unlike the thermodynamically favored 1,3-isomers, this 1,5-scaffold provides unique vector orientation for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and PROTAC linkers where precise spatial geometry is critical.

This guide details the physicochemical profile, regioselective synthesis, and functionalization strategies for this molecule, addressing the specific challenges associated with the steric clash inherent in 1,5-disubstituted pyrazoles.

Chemical Identity Data

| Property | Detail |

| IUPAC Name | 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| SMILES | CZN1N=CC=C1CCO (Canonical) |

| Core Scaffold | 1,5-Disubstituted Pyrazole |

| Key Functional Groups | Primary Alcohol (Nucleophile), Pyrazole (Aromatic Heterocycle) |

Predicted Physicochemical Profile

Note: Experimental values for this specific analog are sparse; data below represents high-confidence predictions based on structure-activity relationship (SAR) models of homologous 1-alkyl-5-hydroxyethyl pyrazoles.

| Parameter | Value | Implications for Drug Design |

| LogP (Predicted) | 0.85 ± 0.3 | High water solubility; ideal for fragment linking without compromising lipophilicity. |

| TPSA | ~33 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (OH) | Versatile handle for hydrogen bonding or derivatization. |

| H-Bond Acceptors | 2 (N, O) | Interaction points for kinase hinge binding. |

| Physical State | Viscous Oil / Low-Melting Solid | Requires careful handling during weighing/dispensing. |

Synthetic Architecture: The Regioselectivity Challenge

Synthesizing 1,5-disubstituted pyrazoles is non-trivial due to the "regioselectivity problem." In standard condensation reactions, the steric repulsion between the N1-substituent (Propyl) and the C5-substituent (Ethanol chain) drives the reaction toward the thermodynamically more stable 1,3-isomer.

To guarantee the 1,5-orientation , we recommend Method A (C5-Lithiation) as the "Gold Standard" for purity and yield.

Method A: Directed C5-Lithiation (Recommended)

This protocol exploits the coordination ability of the pyrazole nitrogen (N2) to direct lithiation specifically to the C5 position, bypassing the thermodynamic preference for the 1,3-isomer.

Protocol Workflow:

-

Starting Material: 1-propyl-1H-pyrazole (commercially available or synthesized via alkylation of pyrazole).

-

Reagent: n-Butyllithium (n-BuLi) in hexanes.

-

Electrophile: Ethylene Oxide (Oxirane).

-

Solvent: Anhydrous THF (Critical for stabilizing the lithiated intermediate).

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve 1-propyl-1H-pyrazole (1.0 eq) in anhydrous THF at -78°C.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature < -70°C.

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the 5-lithio species.

-

Alkylation: Add Ethylene Oxide (1.2 eq, pre-cooled in THF) slowly.

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (DCM/MeOH gradient).

Method B: Cyclocondensation (Alternative)

Warning: This method often yields mixtures of 1,3 and 1,5 isomers requiring difficult separation. Reaction of propylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., specific alkynones) can yield the target, but steric hindrance often favors the wrong isomer. This route is only recommended if organometallic facilities (Method A) are unavailable.

Visualization: Pathway Logic

The following diagram illustrates the mechanistic divergence between the thermodynamic trap (Condensation) and the kinetic control (Lithiation).

Caption: Figure 1. Synthesis Strategy. The lithiation route (top) guarantees regioselectivity, whereas condensation (bottom) risks isomeric mixtures.

Reactivity & Functionalization[9][10][11]

Once synthesized, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol serves as a bifunctional scaffold.

The Alcohol Handle (Aliphatic Reactivity)

The primary alcohol is the primary site for linking to other pharmacophores.

-

Activation: Conversion to a mesylate (MsCl/TEA) or tosylate makes the ethyl chain a potent electrophile for nucleophilic substitution (Sɴ2) by amines or thiols.

-

Oxidation: Swern oxidation or Dess-Martin Periodinane yields the aldehyde, enabling reductive amination.

-

PROTAC Linkers: Reaction with dicarboxylic anhydrides converts the alcohol into a carboxylic acid-terminated linker, suitable for amide coupling to E3 ligase ligands.

The Pyrazole Ring (Aromatic Reactivity)

The pyrazole ring is electron-rich, particularly at the C4 position .

-

Halogenation: Electrophilic aromatic substitution (NCS or NBS) introduces a halogen at C4. This allows for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the construction of biaryl systems common in kinase inhibitors.

Caption: Figure 2. Divergent Functionalization. The scaffold offers orthogonal reactivity at the aliphatic chain (Blue) and aromatic ring (Red).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker fragment." The 1,5-substitution pattern creates a "bent" geometry (approx. 120-140° bond angle vector) compared to the more linear 1,3-substitution.

-

Use Case: Connecting a hinge-binding motif (attached at C4) to a solvent-exposed solubilizing group (attached via the ethanol chain).

Kinase Inhibition

Pyrazole-ethanol derivatives are bioisosteres for various kinase inhibitor cores. The propyl group fills hydrophobic pockets (e.g., the Gatekeeper region), while the ethanol tail can extend into the ribose binding pocket or solvent front to improve solubility.

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation if exposed to air over months.

-

Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water unless protonated or derivatized.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. No specific toxicology data exists for this exact CAS; assume toxicity profile similar to pyrazole (moderate).

References

-

Regioselective Lithiation

-

Title: Regioselective Synthesis of 5-Substituted Pyrazoles via Lithiation.[2]

- Source: Thieme Chemistry / Synthesis (2022).

- Context: Establishes the protocol for C5-lithiation of N-alkylpyrazoles as the definitive method for avoiding 1,3-isomers.

-

-

General Pyrazole Chemistry

-

Fragment Design

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Source: MDPI (2023).

- Context: Discusses the structural activity relationships (SAR) of pyrazoles in kinase and enzyme inhibition.

Sources

- 1. Assembly of fused indenes via Au(i)-catalyzed C1–C5 cyclization of enediynes bearing an internal nucleophile - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of alpha-acetyl-gamma-butyrolactone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Regioselektive Synthese von 5-Substituierten Pyrazolen - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

"2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" mass spectrometry

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (

This document moves beyond standard spectral listing to explain the mechanistic causality of ion formation. It is designed to allow researchers to validate the identity of this compound, distinguish it from regioisomers (e.g., the 1,3-isomer), and optimize detection limits in complex matrices.

Part 1: Molecular Profile & Theoretical MS Characteristics[1]

Before initiating experimental workflows, the analyst must ground the method in the physicochemical properties of the analyte.

1.1 Analyte Definition

| Property | Value | Notes |

| IUPAC Name | 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol | |

| Formula | ||

| Exact Mass | 154.1106 | Monoisotopic mass (Critical for HRMS) |

| Molecular Weight | 154.21 g/mol | Average mass |

| LogP (Predicted) | ~0.8 - 1.2 | Moderately polar; suitable for Reverse Phase LC |

| pKa (Base) | ~2.5 (Pyrazole N2) | Protonation occurs at the pyridine-like nitrogen |

1.2 Structural Considerations for MS

The molecule features a 1,5-substitution pattern .[1] The proximity of the N1-propyl group and the C5-ethanol chain is sterically significant. In mass spectrometry, this proximity often facilitates specific intramolecular rearrangements (hydrogen transfers) that are not observed in 1,3-isomers, serving as a diagnostic fingerprint.

Part 2: Ionization Strategies & Experimental Protocol

Ionization Source Selection

The choice between Electrospray Ionization (ESI) and Electron Impact (EI) dictates the information yield.

-

ESI (Positive Mode): The Preferred Method for purity checks and PK studies.[1] The pyrazole ring acts as a proton sponge.[1]

-

EI (70 eV): Used for GC-MS analysis of starting materials.[1]

LC-MS/MS Experimental Protocol

Standard Operating Procedure for Q-TOF or Triple Quadrupole Systems.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

-

Dilution: Dilute 1:100 into

:MeOH (90:10) + 0.1% Formic Acid.[1] -

Rationale: High organic content in the initial step prevents precipitation; high aqueous content in the injection solvent focuses the peak on the column.[1]

Step 2: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.[1]

Step 3: Source Parameters (ESI+) [1]

-

Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).

-

Cone Voltage: 20 V (Soft) / 40 V (To induce in-source water loss).

-

Desolvation Temp: 350°C.

Part 3: Fragmentation Mechanics (MS/MS)

This section details the specific dissociation pathways used for Multiple Reaction Monitoring (MRM) or structural confirmation.

3.1 The ESI Fragmentation Pathway

Upon Collision Induced Dissociation (CID) of the parent ion (

-

Dehydration (Neutral Loss of 18 Da):

-

N-Dealkylation (Neutral Loss of 42 Da):

-

Combined Loss (Diagnostic):

-

Transition:

-

Mechanism: Sequential loss of water and propene.[1]

-

3.2 Visualization of Fragmentation Logic

Caption: Predicted ESI+ MS/MS fragmentation tree for 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol showing parallel neutral losses.

Part 4: Data Interpretation & Quality Control

4.1 Distinguishing Regioisomers

A common synthetic impurity is the 1,3-isomer (where the propyl and ethanol groups are further apart).

-

1,5-Isomer (Target): The proximity of the N-propyl and C-ethanol groups facilitates the loss of water (

137) at lower collision energies due to the "ortho-effect" (neighboring group participation). -

1,3-Isomer (Impurity): Lacks this steric proximity.[1] The water loss peak will be significantly less intense relative to the parent ion compared to the 1,5-isomer.

4.2 Common Impurities Table

When analyzing crude reaction mixtures, monitor these specific ions:

| Impurity Type | Likely Structure | Expected m/z (ESI+) | Origin |

| Precursor | 1-propylhydrazine | 75.1 | Unreacted starting material |

| Intermediate | Uncyclized hydrazone | 173.1 | Incomplete condensation |

| Oxidation | Carboxylic acid deriv.[1] | 169.1 | Oxidation of alcohol to acid |

| Dimer | Disulfide bridge (if S present) | N/A | Not applicable for this molecule |

4.3 Self-Validating the Spectrum

To trust the result, the spectrum must pass the Nitrogen Rule Check :

-

Parent Mass: Even mass (154 Da) indicates an even number of nitrogens (2).[1]

-

Fragment Mass: In ESI (even electron ions), fragments formed by neutral losses (water, propene) will remain odd mass (

).[1] -

Validation: If you observe strong even mass fragments in MS/MS (e.g., 136), suspect radical chemistry (rare in ESI) or co-eluting contaminants.[1]

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.[1] [Link]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of N-alkyl heterocycles).

-

PubChem. (2024).[1] Compound Summary: Pyrazole Derivatives and Spectral Properties. National Library of Medicine.[1] [Link]

-

Holčapek, M., et al. (2010).[1] Mass spectrometry of nitrogen-containing heterocycles.[1][2][3][8] Journal of Heterocyclic Chemistry.[1] (Provides mechanisms for N-dealkylation in ESI).

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for the comprehensive physicochemical characterization of the novel heterocyclic compound, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol. Given the compound's specific substitution pattern, it is treated herein as a new chemical entity (NCE). The methodologies outlined are designed to establish its identity, purity, and key chemical and physical properties, ensuring a foundation of data integrity for research and development applications. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, making a thorough characterization of new analogues imperative.[1][2][3]

The narrative that follows is not merely a list of procedures but a strategic workflow. Each experimental choice is rationalized to build a self-validating data package, moving from foundational structure elucidation to in-depth stability analysis.

Part 1: Identity and Structure Elucidation

The primary objective is to unequivocally confirm the molecular structure of the target compound. This involves a synergistic application of spectroscopic techniques to piece together the molecular framework, atom by atom.

Molecular Structure and IUPAC Nomenclature

The compound is systematically named 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol . The nomenclature originates from the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.[2][4] The numbering begins at the saturated nitrogen atom bearing the propyl group.[2]

Figure 1: Chemical structure of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. Unlike nominal mass MS, HRMS provides a highly accurate mass measurement, allowing for the calculation of a molecular formula that distinguishes between isobaric compounds.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is recommended due to the basic nitrogen atoms of the pyrazole ring, which are readily protonated to form [M+H]⁺.

-

Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₈H₁₄N₂O). The theoretical monoisotopic mass of the neutral molecule is 154.1106 g/mol . The expected [M+H]⁺ ion should be observed at m/z 154.1106 + 1.0078 = 155.1184.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is necessary to assign every proton and carbon and confirm the substitution pattern on the pyrazole ring. Computational NMR prediction can serve as a valuable guide for spectral interpretation.[5][6][7]

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR:

-

Objective: To identify all unique proton environments and their neighboring protons via spin-spin coupling.

-

Expected Signals: Look for two distinct signals for the pyrazole ring protons, multiplets for the propyl chain (CH₃ triplet, CH₂ sextet, N-CH₂ triplet), and multiplets for the ethanol side chain (two CH₂ groups and an OH singlet/triplet).

-

-

¹³C NMR:

-

Objective: To identify all unique carbon environments.

-

Expected Signals: Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. This is critical to confirm the connectivity within the propyl and ethanol fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the carbon skeleton.

-

| Predicted ¹H NMR Assignment | Predicted ¹³C NMR Assignment |

| Chemical Shift (ppm) | Proton Assignment |

| ~7.4 | Pyrazole H-3 |

| ~6.0 | Pyrazole H-4 |

| ~4.1 | N-CH₂ (propyl) |

| ~2.8 | CH₂ (ethanol, adjacent to pyrazole) |

| ~3.8 | CH₂-OH (ethanol) |

| ~1.8 | CH₂ (propyl) |

| ~0.9 | CH₃ (propyl) |

| Variable | OH |

Note: Predicted values are estimates. Actual values will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For this molecule, the most characteristic absorption will be from the O-H stretch of the alcohol.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Key Absorptions:

-

~3300 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

-

Part 2: Physicochemical Properties

Determining the fundamental physical properties is crucial for handling, formulation, and predicting the compound's behavior in various environments.

Physical State and Appearance

-

Protocol: Visually inspect the purified compound at ambient temperature (20-25°C). Record the color, form (e.g., crystalline solid, oil), and any odor.

Melting Point (for solids) or Boiling Point (for liquids)

Expertise & Experience: The melting point of a crystalline solid is a sharp, reproducible indicator of purity. A broad melting range often suggests impurities. The boiling point is a key characteristic of a liquid's volatility.[8][9]

-

Protocol (Melting Point): Use a calibrated melting point apparatus. Place a small amount of the dry, solid sample in a capillary tube. Heat slowly (1-2°C/min) near the expected melting point and record the temperature range from the first appearance of liquid to complete melting.

-

Protocol (Boiling Point): For liquids, use a micro-boiling point apparatus or determine it via distillation under controlled pressure.

Solubility Profile

Expertise & Experience: A systematic solubility assessment is fundamental for applications in drug development and reaction chemistry. The "like dissolves like" principle is a good starting point, but experimental verification across a range of solvents is necessary.[10] The shake-flask method is a classic and reliable approach.[11]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [11][12]

-

Solvent Selection: Test solubility in a range of solvents: Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Dichloromethane, and Hexane.[13]

-

Procedure: a. Add an excess amount of the compound to a known volume of the solvent in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. Allow any undissolved solid to settle. d. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. e. Quantify the concentration of the compound in the filtrate using a calibrated analytical technique (e.g., HPLC-UV or NMR with an internal standard).[14]

-

Classification:

-

Very Soluble: <1 part solvent

-

Freely Soluble: 1-10 parts solvent

-

Soluble: 10-30 parts solvent

-

Sparingly Soluble: 30-100 parts solvent

-

Slightly Soluble: 100-1,000 parts solvent

-

Very Slightly Soluble: 1,000-10,000 parts solvent

-

Practically Insoluble: >10,000 parts solvent

-

| Property | Experimental Method | Result |

| Molecular Formula | HRMS | C₈H₁₄N₂O |

| Molecular Weight | HRMS | 154.1106 g/mol (Monoisotopic) |

| Appearance | Visual Inspection | To be determined |

| Melting/Boiling Point | Melting Point Apparatus / Distillation | To be determined |

| Solubility in Water | Shake-Flask with HPLC-UV | To be determined |

| Solubility in Ethanol | Shake-Flask with HPLC-UV | To be determined |

| Solubility in DCM | Shake-Flask with HPLC-UV | To be determined |

Part 3: Purity and Stability Assessment

Establishing the purity and degradation profile of an NCE is a regulatory and scientific necessity.

Chromatographic Purity

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity analysis. A well-developed method can separate the main compound from starting materials, by-products, and degradation products.

Protocol: HPLC-UV Purity Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions.

-

-

Detection: Use a Diode Array Detector (DAD) to monitor across a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection and to check for peak purity. The pyrazole ring should have a distinct UV absorbance.

-

Quantification: Purity is typically expressed as area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Figure 2: A logical workflow for the comprehensive characterization of a new chemical entity.

Stability Profile: Forced Degradation

Expertise & Experience: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[15] They help identify likely degradation pathways and are crucial for developing stability-indicating analytical methods, as mandated by ICH guidelines.[16][17]

Protocol: Forced Degradation Study (ICH Q1A(R2)) [16]

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or water.

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions for a defined period (e.g., 24-48 hours), alongside a control sample stored at ambient temperature.[18]

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at ambient temperature.

-

Thermal: 80°C (for solid and solution).

-

Photolytic: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the developed HPLC-UV method.

-

Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Examine the chromatograms for the appearance of new peaks (degradants).

-

Use an HPLC-MS method to obtain mass information on the major degradants to propose degradation pathways.

-

References

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. PDF. [Link]

-

Predicting boiling and melting points – Organic Chemistry: How to…. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

-

Comparing NMR Methods in ChemDraw and Gaussian. [Link]

-

The importance of solubility and how to collect it using dynamic methods. [Link]

-

Intermolecular Forces: Physical Properties of Organic Compounds. MCC Organic Chemistry. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

-

Pyrazole. PubChem - NIH. [Link]

-

Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. ResearchGate. [Link]

-

Stability Testing of Pharmaceutical Products. [Link]

-

Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO). [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. gaussian.com [gaussian.com]

- 8. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 9. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chemistrysh.com [chemistrysh.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

"2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" in antimicrobial drug discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and microbiologists involved in Fragment-Based Drug Discovery (FBDD). It treats 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol not as a final drug, but as a critical Privileged Scaffold used to synthesize targeted antimicrobial libraries.

Unlocking the Pyrazole Scaffold: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol in Antimicrobial Library Design

Executive Summary

The search for novel antimicrobial agents to combat Multi-Drug Resistant (MDR) pathogens often centers on "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The pyrazole ring is one such scaffold, central to inhibitors of bacterial DNA Gyrase B (GyrB) and Enoyl-ACP reductase (FabI).

This guide details the utility of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as Scaffold-5OH ) as a strategic building block. Unlike simple pyrazoles, Scaffold-5OH possesses a unique tripartite architecture:

-

N1-Propyl Tail: Optimizes lipophilicity (LogP) for membrane permeability and hydrophobic pocket occupancy.

-

Pyrazole Core: Provides essential hydrogen-bond acceptor/donor motifs for enzyme active sites.

-

C5-Ethanol Linker: A flexible, nucleophilic handle allowing divergent synthesis of ethers, esters, and amines without disrupting the core binding geometry.

Scientific Foundation: Mechanism & Design Logic

2.1 Target Rationale: DNA Gyrase B (GyrB)

The primary application of N-alkyl-pyrazole derivatives in antimicrobial research is the inhibition of the ATPase domain of DNA Gyrase B.

-

Binding Mode: The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor to a conserved water molecule or directly to the Asp73 residue ( E. coli numbering) in the ATP-binding pocket.

-

The Role of the Propyl Group: The ATP binding site contains a hydrophobic region that normally accommodates the adenine base of ATP. The N1-propyl chain of Scaffold-5OH is designed to occupy this hydrophobic sub-pocket, improving binding affinity via Van der Waals interactions.

-

The Role of the Ethanol Chain: The 2-hydroxyethyl group extends towards the solvent-exposed region or the "sugar-phosphate" binding region, serving as an attachment point for solubilizing groups or secondary pharmacophores (e.g., substituted phenyls).

2.2 Pathway Visualization

The following diagram illustrates the role of Scaffold-5OH in the drug discovery pipeline, from raw material to active GyrB inhibitor.

Caption: Workflow transforming the inert Scaffold-5OH into a bioactive library targeting bacterial DNA replication.

Detailed Protocols

Protocol A: Scaffold Quality Validation

Before library synthesis, the purity of Scaffold-5OH must be verified, as the N1-propyl group regioisomerism (1-propyl vs 2-propyl) is critical.

-

Objective: Confirm >98% purity and correct Regioisomer (N1-substituted).

-

Technique: 1H-NMR and LC-MS.

Procedure:

-

Dissolve 5 mg of Scaffold-5OH in 0.6 mL DMSO-d6.

-

Critical Check: Look for the triplet signal of the terminal methyl (propyl group) at ~0.8-0.9 ppm.

-

Regioisomer Check: The pyrazole C4-H and C3-H protons should appear as doublets (or overlapping signals) in the aromatic region (6.0 - 7.5 ppm).

-

Note: If N-alkylation occurred at N2 during bulk synthesis, the chemical shift of the propyl

-CH2 will shift significantly.

-

-

Functional Check: Confirm the triplet/multiplet for the -CH2-OH proton at ~4.5-5.0 ppm (exchangeable).

Protocol B: Divergent Library Synthesis (Mitsunobu Approach)

This protocol describes converting the alcohol handle of Scaffold-5OH into an ether-linked pharmacophore, a common strategy to access the "sugar pocket" of GyrB.

Reagents:

-

Scaffold-5OH (1.0 eq)

-

Substituted Phenol/Heterocycle (1.2 eq) (The variable "R" group)

-

Triphenylphosphine (PPh3) (1.5 eq)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Preparation: In a flame-dried reaction vial under Argon, dissolve Scaffold-5OH (0.2 mmol) and the selected Phenol derivative (0.24 mmol) in anhydrous THF (2 mL).

-

Addition 1: Add PPh3 (0.3 mmol) and stir at 0°C for 10 minutes.

-

Addition 2: Dropwise add DIAD (0.3 mmol) over 5 minutes. The solution acts as a "one-pot" transformation engine.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add 0.5 mL water.

-

Purification: Concentrate in vacuo. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Yield Expectation: 60-85% conversion to the ether derivative.

Expert Insight: The Mitsunobu reaction is preferred over alkyl halide substitution here because it proceeds under neutral conditions, preserving sensitive functional groups on the pyrazole ring.

Protocol C: High-Throughput Antimicrobial Susceptibility Testing (MIC)

Once the library is synthesized, the derivatives must be screened.

Standard: CLSI M07-A10 (Broth Microdilution). Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Procedure:

-

Stock Prep: Dissolve library compounds in 100% DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64

g/mL to 0.125-

Control: Include Scaffold-5OH (parent alcohol) as a negative control to prove that activity comes from the derivative, not the linker.

-

Positive Control: Ciprofloxacin.[1]

-

-

Inoculation: Adjust bacterial culture to

CFU/mL per well. -

Incubation: 37°C for 16-20 hours (aerobic).

-

Readout: Visual inspection or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Data Presentation & Analysis

When analyzing the library derived from Scaffold-5OH , data should be structured to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data (Hypothetical)

| Compound ID | R-Group (Attached to Ethanol) | S. aureus MIC ( | E. coli MIC ( | LogP (Calc) | Interpretation |

| Scaffold-5OH | -OH (Parent) | >64 | >64 | 1.2 | Inactive (Linker only) |

| PYR-001 | -O-Phenyl | 32 | 64 | 2.8 | Increased lipophilicity, weak binding. |

| PYR-002 | -O-(4-Fluoro-phenyl) | 8 | 16 | 3.1 | Halogen improves hydrophobic fit. |

| PYR-003 | -O-(2,4-Dichloro-phenyl) | 2 | 4 | 3.8 | Potent Hit (Optimized volume). |

| PYR-004 | -NH-Benzyl (Amine linkage) | 4 | 8 | 2.5 | H-bond donor changes selectivity. |

Key Takeaway: The parent Scaffold-5OH is generally inactive. It is the derivatization at the ethanol position—specifically adding aromatic, halogenated moieties—that unlocks antimicrobial potency by engaging the auxiliary pockets of the GyrB enzyme.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Mitsunobu | Steric hindrance on the pyrazole N1-propyl group. | Switch to converting alcohol to Mesylate (MsCl/Et3N), then SN2 displacement with the nucleophile. |

| Poor Solubility in Assay | High LogP of final derivatives. | Formulation: Use 2% DMSO + 0.5% Tween-80 in the MIC assay buffer. |

| Inconsistent MIC Data | N-Propyl group instability (rare) or impure scaffold. | Re-validate the starting material via NMR (Protocol A). Ensure no N2-isomer is present. |

References

-

Review of Pyrazole Scaffolds: Karrouchi, K. et al. "Pyrazole: A Promising Scaffold for the Synthesis of Novel Antimicrobial Agents."[2] Bioorganic Chemistry, 2018. Link

-

GyrB Mechanism: Oblak, M. et al. "Structure-based design of DNA gyrase B inhibitors." Journal of Medicinal Chemistry, 2005. Link

-

Antimicrobial Protocols: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard M07, 11th Ed., 2018. Link

-

Mitsunobu Reaction Guide: Swamy, K.C. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

-

Fragment-Based Discovery: Erlanson, D.A. et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

Sources

Application Note: Evaluation of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol in Cancer Cell Line Studies

Executive Summary & Strategic Rationale

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple biological targets with moderate affinity. While often utilized as a synthetic building block, its structural features (the hydrogen-bond accepting pyrazole ring and the hydrogen-bond donating hydroxyl tail) make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .

In oncology, pyrazole derivatives are historically significant as ATP-competitive kinase inhibitors (e.g., targeting CDK, VEGFR, or Aurora kinases). This guide provides a rigorous framework for evaluating this specific molecule not just as a passive intermediate, but as a bioactive fragment. The protocols below are designed to assess its intrinsic cytotoxicity, solubility profile, and potential mechanism of action (MoA) in cancer cell lines.

Key Experimental Goals:

-

Solubility Profiling: Establish the maximum deliverable concentration without precipitation (critical for fragment screening).

-

Cytotoxicity Screening: Determine the IC50 baseline in representative solid tumor lines (e.g., MCF-7, A549).

-

Mechanism Elucidation: Assess cell cycle arrest, a common phenotype of pyrazole-based kinase inhibitors.

Chemical Handling & Solubilization

Expert Insight: Small polar fragments like 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol often exhibit "deceptive solubility." They may dissolve in DMSO but precipitate upon dilution into aqueous media, causing false negatives in cellular assays.

Protocol A: Preparation of Validated Stock Solutions

Materials:

-

Compound: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (Solid/Oil).

-

Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

-

Vessel: Amber glass vials (to prevent photodegradation).

Step-by-Step Methodology:

-

Gravimetric Analysis: Weigh approximately 10 mg of the compound. Calculate the exact molarity based on MW (~154.21 g/mol ).

-

Primary Stock (100 mM): Dissolve the compound in DMSO to achieve a 100 mM concentration. Vortex for 60 seconds.

-

Quality Check: Inspect for turbidity. If clear, proceed.

-

-

Aqueous Stability Test (Critical Step):

-

Dilute 10 µL of Stock into 990 µL of PBS (1:100 dilution, 1 mM final).

-

Incubate at 37°C for 4 hours.

-

Measure Absorbance at 600 nm (OD600).

-

Pass Criteria: OD600 < 0.01 (indicating no micro-precipitation).

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

In Vitro Cytotoxicity Screening (MTT Assay)[1]

Rationale: This assay quantifies the metabolic activity of cells as a proxy for viability. For a fragment, we expect lower potency (high µM range). The goal is to identify a "hit" window before chemical optimization.

Protocol B: 72-Hour Dose-Response Assay

Target Cell Lines:

-

A549 (Lung Adenocarcinoma) – Robust, KRAS-mutant model.

-

MCF-7 (Breast Cancer) – Estrogen receptor-positive model.

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Buffer (SDS-HCl or DMSO).

Workflow:

-

Seeding:

-

Harvest cells in exponential growth phase.

-

Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

-

Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

-

-

Compound Dosing:

-

Prepare a serial dilution plate in culture medium (0.5% DMSO final max).

-

Concentration Range: Start high for fragments. Suggested points: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM (Vehicle Control).

-

Add 100 µL of diluted compound to assay plates (200 µL final volume).

-

Replicates: Triplicate wells per concentration.

-

-

Incubation:

-

Incubate for 72 hours. Avoid opening the incubator frequently to maintain pH stability.

-

-

Readout:

-

Add 20 µL MTT (5 mg/mL in PBS) to each well.

-

Incubate 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully.

-

Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Measure Absorbance at 570 nm (Reference 650 nm).

-

Data Analysis:

Calculate % Viability:

Mechanism of Action: Cell Cycle Analysis

Expert Insight: Pyrazole derivatives often act as ATP-mimetics, inhibiting Cyclin-Dependent Kinases (CDKs) or tubulin polymerization. If Protocol B shows cytotoxicity, this protocol determines how the cells die.

Protocol C: Propidium Iodide (PI) Flow Cytometry

-

Treatment: Treat A549 cells (6-well plate, 2x10^5 cells/well) with the compound at 2x IC50 concentration for 24 hours. Include a DMSO control and a Positive Control (e.g., Nocodazole for G2/M arrest).

-

Harvesting:

-

Collect media (floating cells).

-

Trypsinize adherent cells and combine with floating cells (crucial for apoptosis detection).

-

Pellet at 500 x g for 5 mins.

-

-

Fixation:

-

Wash with cold PBS.

-

Resuspend in 300 µL PBS.

-

Add 700 µL ice-cold 70% Ethanol dropwise while vortexing (prevents clumping).

-

Fix at -20°C for >2 hours (or overnight).

-

-

Staining:

-

Wash cells 2x with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Solution (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

-

Incubate 30 mins at 37°C in the dark.

-

-

Acquisition:

-

Analyze on a Flow Cytometer (e.g., BD FACSCanto).

-

Record 10,000 events.

-

Gate single cells (Pulse Width vs. Area) to exclude doublets.

-

Visualizing the Workflow & Signaling

The following diagram illustrates the logical flow from compound handling to target identification, highlighting the potential signaling pathways (VEGFR/CDK) often modulated by pyrazole scaffolds.

Caption: Experimental workflow for evaluating pyrazole fragments, linking cytotoxicity outcomes to potential kinase targets (CDK/VEGFR) based on cell cycle arrest phenotypes.

Data Presentation & Analysis

Table 1: Troubleshooting Common Assay Failures

| Observation | Probable Cause | Corrective Action |

| Precipitation in wells | Compound insolubility in aqueous media. | Reduce max concentration; ensure DMSO < 0.5%. |

| High background OD | Serum protein precipitation or crystal residue. | Wash cells with PBS before adding MTT; solubilize longer. |

| No dose-response | Fragment affinity is too low (>500 µM). | This is common for fragments. Proceed to SAR (Structure-Activity Relationship) by derivatizing the -OH group. |

Table 2: Expected Reference Values (Pyrazole Class)

Note: These are representative values for optimized pyrazole drugs, not the specific fragment, serving as a benchmark.

| Compound Class | Target | Typical IC50 (Cellular) | Phenotype |

| Optimized Pyrazole | VEGFR-2 / EGFR | 0.1 – 5 µM | G1 Arrest / Apoptosis |

| Pyrazole Fragment | Unknown / Multi-kinase | 50 – 500 µM | Weak Growth Inhibition |

| Roscovitine (Ref) | CDKs | ~10 – 20 µM | G2/M Arrest |

References

-

Nitulescu, G. M., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

- Context: Establishes the structural basis for pyrazoles acting as

-

Bennani, F. E., et al. (2020).[1][2] "Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line." Bioorganic Chemistry. Link

- Context: Provides comparative IC50 data for pyrazole deriv

-

Zhang, H., et al. (2019). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent anticancer agents."[3][1][2][4][5] European Journal of Medicinal Chemistry. Link

- Context: Validates the use of ethanol/alkyl substitutions on the pyrazole ring for improving solubility and bioavailability.

-

Riss, T. L., et al. (2004). "Cell Viability Assays: MTT Assay Protocol." Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

- Context: The authoritative standard for the cytotoxicity protocol described in Section 3.

Sources

- 1. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Comprehensive Profiling of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol: From Physiochemical Characterization to In Vitro Bioactivity

Introduction & Pharmacophore Analysis

The molecule 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry. Pyrazoles substituted at the N1 and C5 positions are critical structural motifs found in various bioactive compounds, including COX-2 inhibitors (e.g., Celecoxib analogs), PDE5 inhibitors, and various kinase inhibitors.

This specific fragment—characterized by a lipophilic N-propyl chain and a polar hydroxyethyl tail—serves two primary roles in drug discovery:

-

Fragment-Based Drug Discovery (FBDD): It acts as a chemical probe to identify binding pockets where the alcohol moiety can engage in hydrogen bonding (donor/acceptor) while the propyl group probes hydrophobic pockets.

-

Synthetic Intermediate: It is a precursor for installing the 2-(pyrazol-5-yl)ethyl motif, often requiring validation of its metabolic stability before elaboration into larger drugs.

Critical Scientific Insight: The primary alcohol handle (-CH2CH2OH) is the metabolic "soft spot" of this molecule. In biological systems, this moiety is highly susceptible to oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s (CYPs) to the corresponding aldehyde and subsequently the carboxylic acid. Therefore, Metabolic Stability Profiling is the most critical in vitro assay for this compound.

Physiochemical & Structural Validation

Before biological testing, the regiochemistry of the 1,5-substitution must be confirmed, as the thermodynamic 1,3-isomer is a common impurity during synthesis.

Data Summary: Physiochemical Properties

| Property | Value (Predicted/Exp) | Relevance |

| Molecular Weight | 154.21 g/mol | Ideal for Fragment-Based Discovery (Rule of 3) |

| cLogP | ~1.2 - 1.5 | Good membrane permeability |

| H-Bond Donors | 1 (OH) | Key interaction point for receptor binding |

| Topological Polar Surface Area (TPSA) | ~32 Ų | High blood-brain barrier (BBB) penetration potential |

| Solubility (PBS, pH 7.4) | High (>1 mM) | Excellent for aqueous in vitro assays |

Primary Protocol: In Vitro Metabolic Stability (Microsomal)

Rationale: This assay quantifies the intrinsic clearance (

Materials

-

Test Compound: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology

-

Preparation of Reaction Mixture:

-

Dilute the 10 mM test compound stock to 1 µM (final assay concentration) in Phosphate Buffer (100 mM, pH 7.4).

-

Note: Keep DMSO concentration <0.1% to avoid enzyme inhibition.

-

Add Liver Microsomes to a final concentration of 0.5 mg/mL .

-

Pre-incubate at 37°C for 5 minutes (shaking water bath).

-

-

Initiation:

-

Add NADPH cofactor solution to initiate the reaction.

-

Negative Control: Prepare a parallel set without NADPH (to detect non-NADPH dependent hydrolysis).

-

-

Sampling (Time-Course):

-

At time points

min, remove 50 µL aliquots. -

Immediately dispense into 150 µL of Ice-cold Quench Solution in a 96-well deep plate.

-

-

Processing:

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Plot

vs. Time. -

Calculate the slope (

) of the linear regression. -

Half-life (

): -

Intrinsic Clearance (

):

-

Expected Metabolic Pathway Visualization

Figure 1 Caption: Metabolic trajectory of the test compound. The primary alcohol is oxidized to an aldehyde and then acid, or directly glucuronidated.

Secondary Protocol: Fragment Binding (Differential Scanning Fluorimetry - DSF)

Rationale: As a fragment, this molecule likely has low affinity (mM range). Traditional IC50 assays may fail. DSF (Thermal Shift) is the gold standard for detecting weak binders by measuring the increase in protein melting temperature (

Materials

-

Target Protein: Recombinant Kinase domain or Alcohol Dehydrogenase (model protein).

-

Dye: SYPRO Orange (5000x stock).

-

Instrument: qPCR machine (e.g., Roche LightCycler or ABI 7500).

Step-by-Step Methodology

-

Assay Mix Preparation:

-

Protein: Dilute to 2–5 µM in assay buffer (typically HEPES/NaCl).

-

Dye: Dilute SYPRO Orange to 5x final concentration.

-

Compound: Add test compound at high concentration (1 mM and 5 mM ). Fragments require high concentrations to drive equilibrium.

-

-

Plate Setup:

-

Well A: Protein + DMSO (Reference

). -

Well B: Protein + Compound (1 mM).

-

Well C: Protein + Compound (5 mM).

-

Well D: Buffer + Compound (Control for compound fluorescence).

-

-

Thermal Ramp:

-

Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second (continuous acquisition).

-

Monitor Fluorescence (Ex: 470 nm / Em: 570 nm).

-

-

Analysis:

-

Calculate the derivative of fluorescence (

). -

Identify the inflection point (

). -

Result: A shift (

) of >0.5°C indicates significant binding.

-

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Handling: The hydroxyethyl group increases water solubility, but the propyl chain allows skin permeation. Wear nitrile gloves.

-

Storage: Store at -20°C. Hygroscopic—keep desiccated.

References

-

Review of Pyrazole Pharmacology: Ansari, A., et al. "Biologically active pyrazole derivatives."[1] New Journal of Chemistry, 2017.

-

Microsomal Stability Protocol: Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

-

Fragment Screening by DSF: Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007.

-

Regiochemistry of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

Sources

Application Notes & Protocols for SAR Studies: Derivatization of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties, among others.[1] The versatility of the pyrazole ring, with multiple sites for substitution, allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an ideal candidate for Structure-Activity Relationship (SAR) studies.[1]

This guide provides a comprehensive overview of the derivatization of a key pyrazole intermediate, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol , for the purpose of conducting detailed SAR studies. We will explore synthetic strategies for the core molecule and present detailed protocols for the targeted modification of its primary alcohol functionality. The overarching goal is to generate a library of diverse analogs to probe the chemical space around this scaffold and identify key structural features that govern biological activity.

Synthesis of the Core Scaffold: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

A robust and scalable synthesis of the starting material is paramount for any successful SAR campaign. Herein, we propose a logical and experimentally feasible synthetic route.

Proposed Synthetic Pathway

The synthesis commences with the N-alkylation of a commercially available pyrazole precursor, followed by the introduction of the ethanol side chain at the C5 position.

Caption: Proposed synthesis of the target alcohol.

Experimental Protocols

Step 1: N-Propylation of Pyrazole

The regioselectivity of N-alkylation of pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers.[3] Judicious choice of reaction conditions can favor the desired N1 isomer.

-

Protocol: To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propyl bromide (1.1 eq) dropwise and continue stirring at room temperature overnight. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the C4 position of the pyrazole ring, which can then be further manipulated.

-

Protocol: In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in dichloromethane to 0°C. Slowly add phosphorus oxychloride (1.2 eq). After stirring for 30 minutes, add a solution of N-propylpyrazole (1.0 eq) in dichloromethane. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by column chromatography.

Step 3: Grignard Reaction and Reduction

The aldehyde is converted to the target ethanol derivative via a Grignard reaction followed by reduction.

-

Protocol: To a solution of the pyrazole-5-carboxaldehyde (1.0 eq) in anhydrous THF at 0°C, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. The crude secondary alcohol is then dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0°C. Stir the reaction for 1 hour at room temperature. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield the target alcohol, which can be purified by column chromatography.

Derivatization Strategies for SAR Studies

The primary alcohol of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" serves as a versatile handle for introducing a wide array of functional groups. The following sections detail protocols for key derivatization reactions.

Esterification: Introducing Diverse Acyl Groups

Esterification is a fundamental transformation that allows for the exploration of how changes in steric bulk, electronics, and lipophilicity of the acyl group impact biological activity.

This is a straightforward and often high-yielding method for forming esters.

-

Protocol: To a solution of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane or THF at 0°C, add the desired acid chloride or anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.[4]

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the acylation of alcohols, particularly for less reactive substrates.[5][6]

-

Protocol: To a solution of the alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a coupling agent such as DCC or EDC (1.2 eq) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 eq). Stir the reaction at room temperature overnight. Filter off the urea byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude ester, which can be purified by chromatography.

Etherification: Modulating Polarity and H-Bonding Capacity

The conversion of the alcohol to an ether removes the hydrogen bond donating capability and can significantly alter the compound's polarity and pharmacokinetic profile.

This classic SN2 reaction is a reliable method for the synthesis of ethers from primary alcohols.[7][8][9][10][11]

-

Protocol: To a suspension of a strong base like sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases. Add the desired alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until the starting alcohol is consumed (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting ether by column chromatography.

Mitsunobu Reaction: Accessing a Broad Range of Functionalities

The Mitsunobu reaction is a powerful tool for converting a primary alcohol into a variety of other functional groups, including esters, ethers, and nitrogen-containing moieties, under mild conditions.[12][13][14][15]

-

General Protocol: To a solution of the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and the desired nucleophile (e.g., a carboxylic acid, phenol, or phthalimide; 1.5 eq) in anhydrous THF at 0°C, add a solution of an azodicarboxylate such as DEAD or DIAD (1.5 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify the product directly by flash column chromatography to separate it from the triphenylphosphine oxide and hydrazide byproducts.

Data Presentation for SAR Analysis

A systematic presentation of the biological data for the synthesized analogs is crucial for deriving meaningful SAR.

Table 1: Hypothetical Biological Activity of Derivatized Analogs

| Compound ID | R Group (Modification) | IC50 (µM) - Target X | Cytotoxicity (CC50, µM) |

| Parent | -OH | 15.2 | > 100 |

| Ester-1 | -OCOCH3 | 8.5 | > 100 |

| Ester-2 | -OCOC(CH3)3 | 25.1 | 85.3 |

| Ester-3 | -OCOPh | 5.2 | 92.1 |

| Ether-1 | -OCH3 | 12.8 | > 100 |

| Ether-2 | -OCH2Ph | 3.1 | 75.6 |

| Mitsunobu-1 | -N(Phth) | 1.8 | 55.4 |

This data is illustrative and serves as a template for organizing experimental results.

Logical Relationships in SAR Derivatization

Caption: Derivatization strategies impact key physicochemical properties.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and derivatization of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" to facilitate comprehensive SAR studies. The outlined protocols are based on established and reliable chemical transformations, offering a high probability of success. By systematically exploring the effects of various functional groups at the ethanol side chain, researchers can elucidate the key molecular interactions responsible for biological activity and develop more potent and selective drug candidates. Further derivatization could also explore modifications at the N1-propyl group or direct functionalization of the pyrazole ring to build a more complete picture of the SAR for this promising scaffold.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(46), 14775–14779. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Oohashi, Y., et al. (2004). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di-2-thienyl Carbonate Promoted by DMAP and Iodine. Chemistry Letters, 33(8), 1006-1007. [Link]

-

Transformation Tutoring. (2022). Williamson Ether Synthesis And Alcoxymercuration. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

ResearchGate. Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... [Link]

-

Chen, C., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

ResearchGate. ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. [Link]

-

Kim, S., et al. (2022). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC. [Link]

-

Ashenhurst, J. (2019). Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Chemistry Steps. Mitsunobu Reaction. [Link]

-

ResearchGate. Ullmann Coupling. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Bibliomed. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

-

Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Taylor & Francis. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. [Link]

-

MDPI. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

-

PMC. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

-

Books. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

-

chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

-

КиберЛенинка. ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. [Link]

-

KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]

- Google Patents.

-

PMC. (2017). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

-

Chemistry Steps. Alcohols to Acid Chlorides. [Link]

-

ACS Publications. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

-

ACS Publications. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevise.org [chemrevise.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. transformationtutoring.com [transformationtutoring.com]

- 11. Khan Academy [khanacademy.org]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Mitsunobu Reaction [organic-chemistry.org]

Application Note: High-Throughput Screening of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" Analogues

Executive Summary & Scientific Rationale

The molecule 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry. Pyrazole cores are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Sildenafil), serving as robust pharmacophores for kinases, GPCRs, and ion channels.

This specific analogue—featuring an N-propyl tail and a C5-hydroxyethyl handle—offers a distinct vector for chemical elaboration. The C5-ethanol moiety mimics the ribose binding pocket in ATP-competitive kinase inhibitors or serves as a linker for fragment-growing strategies.

This Application Note details the High-Throughput Screening (HTS) campaign for a library of 10,000+ analogues derived from this core. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, specifically optimized for kinase targets (e.g., CDK or p38 MAPK), to ensure robust Z' factors and minimal false positives.

Chemical Space & Library Design Strategy

To effectively screen analogues of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol, the library must explore specific Structure-Activity Relationship (SAR) vectors. The parent molecule acts as the "Anchor Fragment."

SAR Vectors for Library Construction

-

Vector A (N1-Position): The propyl group provides lipophilic bulk. Analogues should vary this to optimize hydrophobic pocket filling (e.g., cyclopropyl, benzyl, fluorinated alkyls).

-

Vector B (C5-Ethanol Handle): The primary alcohol is a versatile synthetic handle.

-

H-bond Donors/Acceptors: Oxidation to carboxylic acids or amidation.

-

Extension: Etherification to reach solvent-exposed regions.

-

-

Vector C (C3/C4 Core Substitution): Introduction of aryl or heteroaryl groups at C3/C4 is critical for establishing pi-stacking interactions with the target protein's gatekeeper residues.

Visualization: SAR Strategy Map

Caption: Strategic derivatization vectors for the pyrazole-ethanol scaffold to maximize chemical diversity.

HTS Assay Principle: TR-FRET Kinase Binding

For this library, we employ a Europium-based TR-FRET competition assay. This format is superior to standard fluorescence intensity because the time-resolved readout eliminates background interference from auto-fluorescent small molecules—a common issue with heterocyclic libraries.

-

Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

-

Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

-

Mechanism: When the tracer binds the kinase, Eu and AF647 are in proximity, generating a FRET signal. An inhibitor (analogue) displaces the tracer, causing a decrease in FRET signal.

Detailed Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Target Protein | Recombinant Kinase (e.g., CDK2/CyclinA) | Biological Target |

| Tracer | Kinase Tracer 236 (Invitrogen) | FRET Acceptor |

| Antibody | Eu-anti-GST or Eu-anti-His | FRET Donor |

| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Physiological Environment |

| Controls | Staurosporine (10 µM start) | Positive Control (100% Inhibition) |

| Vehicle | DMSO (anhydrous) | Negative Control (0% Inhibition) |

Step-by-Step Workflow

Step 1: Compound Management (Acoustic Dispensing)

-

Prepare source plates containing analogues at 10 mM in 100% DMSO.

-

Use an acoustic liquid handler (e.g., Echo® 650) to dispense 10 nL of compound into 384-well low-volume white plates.

-

Final Concentration: 10 µM (assuming 10 µL final assay volume).

-

Dispense 10 nL DMSO into columns 23 and 24 for high/low controls.

Step 2: Enzyme/Antibody Master Mix Addition

-

Prepare a 2X Master Mix containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

-

Dispense 5 µL of 2X Master Mix into all wells using a bulk dispenser (e.g., Multidrop Combi).

-

Note: Pre-incubation of enzyme and antibody ensures stable complex formation.

Step 3: Tracer Addition

-

Prepare 2X Tracer solution (e.g., 100 nM Tracer 236).

-

Dispense 5 µL of Tracer solution into all wells.

-

Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

Step 4: Incubation

-

Seal plates with opaque foil.

-

Incubate at Room Temperature (20-25°C) for 60 minutes .

-

Critical: Protect from direct light to prevent tracer photobleaching.

Step 5: Detection

-

Read on a multimode plate reader (e.g., EnVision or PHERAstar).

-

Settings:

-

Excitation: 337 nm (Laser or Flash lamp).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 50 µs; Integration: 400 µs.

-

Visualization: HTS Workflow Diagram

Caption: Linear workflow for the TR-FRET competition assay, ensuring minimal handling steps.

Data Analysis & Hit Validation

Calculation of Emission Ratio

Raw data must be ratiometric to correct for well-to-well variability in volume or meniscus shape.

Percent Inhibition

-

NegCtrl: DMSO only (Max FRET signal).

-

PosCtrl: Staurosporine (Min FRET signal).

Quality Control (Z-Prime)

A robust HTS assay must have a Z' > 0.5.

Hit Selection Criteria

-

Primary Cutoff: Compounds exhibiting > 50% inhibition at 10 µM.

-

Interference Check: Flag compounds with abnormally high Donor (620nm) signal (indicates auto-fluorescence) or quenchers (low Donor signal).

-

Dose-Response: Re-test hits in a 10-point dilution series to determine IC50.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Z' Factor (< 0.5) | Pipetting error or unstable reagents. | Check dispenser CV%; keep reagents on ice before use. |

| High Background | Non-specific binding of tracer. | Increase detergent (Brij-35) to 0.01% or add BSA. |

| Signal Drift | Temperature fluctuations. | Allow plates to equilibrate to RT before reading; use thermostatic incubators. |

| Compound Precipitation | Low solubility of pyrazole analogues. | Limit final DMSO to 1%; check library for aggregation (nephelometry). |

References

-

Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

-